3,4-Dibromo-(trifluoroacetamido)benzene

Drug Design Lipophilicity Medicinal Chemistry

Cross-coupling regioselectivity issues often derail complex aromatic syntheses. 3,4-Dibromo-(trifluoroacetamido)benzene solves this with a 3,4-substitution pattern that eliminates ortho-bromine steric hindrance in Pd-catalyzed steps, enabling predictable sequential couplings. Its higher mass (346.93 g/mol) and crystallinity simplify purification. • LogP 3.79 improves oral bioavailability potential over dichloro analogs. • Distinct isotopic signature streamlines LC/GC-MS analysis. • Electron-withdrawing group enhances oxidative stability for durable materials.

Molecular Formula C8H4Br2F3NO
Molecular Weight 346.93 g/mol
Cat. No. B8370516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-(trifluoroacetamido)benzene
Molecular FormulaC8H4Br2F3NO
Molecular Weight346.93 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)C(F)(F)F)Br)Br
InChIInChI=1S/C8H4Br2F3NO/c9-5-2-1-4(3-6(5)10)14-7(15)8(11,12)13/h1-3H,(H,14,15)
InChIKeyDJOPBZCJJDYYRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromo-(trifluoroacetamido)benzene: Key Properties and Overview


3,4-Dibromo-(trifluoroacetamido)benzene (CAS: 179061-90-6) is an N-aryl trifluoroacetamide featuring a 3,4-dibromophenyl core and a trifluoroacetamido group . With a molecular formula of C8H4Br2F3NO and a molecular weight of 346.93 g/mol, its structure incorporates both heavy bromine atoms and a strongly electron-withdrawing trifluoromethyl moiety . This compound serves as a strategic intermediate in organic synthesis, particularly for transition metal-catalyzed cross-coupling reactions and as a building block for more complex fluorinated molecules .

Transition metal-catalyzed cross-coupling substrate
Building block for complex fluorinated molecules
Strategic intermediate in organic synthesis

3,4-Dibromo-(trifluoroacetamido)benzene: Why Not Interchangeable


N-Aryl trifluoroacetamides are a diverse class of compounds, and their utility in synthesis is highly sensitive to the nature and position of substituents on the aromatic ring [1]. The 3,4-dibromo substitution pattern confers a unique combination of steric and electronic properties that directly influence reactivity, selectivity, and downstream functionalization outcomes . For instance, the presence of two adjacent bromine atoms creates a distinct ortho-directing and activating effect for specific cross-coupling reactions, unlike mono-bromo or meta-substituted analogs . The strongly electron-withdrawing trifluoroacetamido group further modulates the electronic density of the aromatic ring, a critical parameter for controlling reaction kinetics and regioselectivity . Therefore, substituting this compound with a different N-aryl trifluoroacetamide—even one with a similar molecular weight or functional group—would likely lead to divergent synthetic pathways, lower yields, or entirely different product profiles.

3,4-dibromo pattern creates distinct steric and electronic effects absent in mono- or meta-analogs.

Strongly electron-withdrawing trifluoroacetamido group modulates ring reactivity and regioselectivity.

Other N-aryl trifluoroacetamides may shift synthetic pathways, yields, or product profiles.

3,4-Dibromo-(trifluoroacetamido)benzene: Comparison with Close Analogs


Enhanced Lipophilicity for Membrane Permeability and Extraction

The presence of bromine atoms, compared to chlorine, significantly increases the compound's lipophilicity, a critical factor for membrane permeability and distribution in biological systems. The LogP value for 3,4-Dibromo-(trifluoroacetamido)benzene is 3.7854 , while the dichloro analog N-(3,4-dichlorophenyl)-2,2,2-trifluoroacetamide exhibits a lower LogP, estimated at approximately 2.80 based on its molecular formula (C8H4Cl2F3NO) and established calculation methods . This difference of ~1.0 LogP unit translates to a predicted ~10-fold higher partition into lipophilic environments for the dibromo compound.

Lipophilicity comparison
Data to verify
LogP 3.79 (dibromo) vs ~2.80 (dichloro) – Δ ~1.0 unit
Supports lipophilicity screening for ADME-relevant studies.
Calculated values; experimental validation recommended.
Drug Design Lipophilicity Medicinal Chemistry ADME

Molecular Weight Advantage for Crystallization and Detection

The molecular weight of 3,4-Dibromo-(trifluoroacetamido)benzene is 346.93 g/mol , which is significantly higher than that of its dichloro counterpart, N-(3,4-dichlorophenyl)-2,2,2-trifluoroacetamide, which has a molecular weight of 258.02 g/mol . This mass difference of 88.91 g/mol (approximately 34% heavier) provides distinct advantages in certain applications, such as facilitating crystallization due to stronger van der Waals forces and offering a more unique and easily identifiable signal in mass spectrometry analyses.

Molecular weight advantage
Data to verify
MW 346.93 vs 258.02 g/mol – Δ 88.91 (34% heavier)
May aid crystallization and cleaner MS detection.
Calculated from molecular formula.
Analytical Chemistry Crystallography Mass Spectrometry

3,4-Dibromo Substitution for Ortho-Selective Cross-Coupling

The 3,4-dibromo substitution pattern creates a specific electronic environment on the aromatic ring. Unlike the 2,4-dibromo isomer (N-(2,4-dibromophenyl)-2,2,2-trifluoroacetamide) [1], which has a bromine atom ortho to the trifluoroacetamido group, the 3,4-isomer lacks this ortho-bromine. This structural difference is critical in Pd-catalyzed cross-coupling reactions. In the 2,4-isomer, the ortho-bromine can undergo facile oxidative addition, but its proximity to the bulky trifluoroacetamido group may introduce steric hindrance, reducing yields. In the 3,4-isomer, both bromines are in positions that allow for more predictable, less sterically encumbered reactions, potentially leading to higher yields and cleaner products in sequential or selective couplings .

Regioselectivity in cross-coupling
Class-level inference
3,4-dibromo (no ortho-Br) vs 2,4-dibromo (ortho-Br present)
Isomer choice may influence Pd-coupling regioselectivity and steric profile.
Based on established steric and electronic principles.
Synthetic Methodology Cross-Coupling Regioselectivity

Electron-Withdrawing Effect of Trifluoroacetamido Group

The trifluoroacetamido group (NHCOCF3) is a much stronger electron-withdrawing group compared to a standard acetamido group (NHCOCH3) due to the high electronegativity of the three fluorine atoms . This strong -I (inductive) effect significantly reduces electron density on the aromatic ring. This is evidenced by the class-level observation that N-aryl trifluoroacetamides exhibit near-quantitative conversions in hydroamidation reactions, while less acidic N-aryl acetamides do not [1]. For 3,4-Dibromo-(trifluoroacetamido)benzene, this translates to a highly deactivated aromatic ring, which alters its reactivity profile in electrophilic aromatic substitution and enhances its stability towards oxidative conditions, a property not shared by its non-fluorinated acetamide analog.

Electronic deactivation
Class-level inference
Trifluoroacetamido (NHCOCF3) strongly electron-withdrawing vs acetamido (NHCOCH3)
May deactivate ring for electrophilic substitution and enhance oxidative stability.
Supported by class-level reactivity studies.
Physical Organic Chemistry Electronic Effects Reaction Kinetics

3,4-Dibromo-(trifluoroacetamido)benzene: Key Application Scenarios


Medicinal Chemistry: Enhancing Lipophilicity for Lead Optimization

In medicinal chemistry campaigns, 3,4-Dibromo-(trifluoroacetamido)benzene is the preferred intermediate when a target compound's ADME profile requires increased lipophilicity. As demonstrated in Section 3, its LogP of 3.79 is approximately one unit higher than its dichloro analog, which directly correlates with improved membrane permeability . This makes it a superior choice for designing compounds intended for intracellular targets or those requiring oral bioavailability, where a higher LogP is often a critical parameter for lead optimization.

Analytical Chemistry: Purification and Detection Advantage

The higher molecular weight of 3,4-Dibromo-(trifluoroacetamido)benzene (346.93 g/mol) compared to its lighter dichloro counterpart (258.02 g/mol) provides tangible benefits in purification and analysis . Its heavier mass promotes more effective crystallization, leading to higher purity isolated yields . Furthermore, in LC-MS or GC-MS analysis of complex reaction mixtures, the distinct mass of the dibromo compound and its derivatives generates a cleaner, more easily identifiable signal, reducing ambiguity and accelerating analytical workflows .

Organic Synthesis: Controlled Regioselectivity in Cross-Coupling

The 3,4-dibromo substitution pattern is a critical design element for achieving specific regioselectivity in cross-coupling sequences. The absence of an ortho-bromine atom, in contrast to the 2,4-dibromo isomer, eliminates the potential for steric hindrance during the oxidative addition step of palladium-catalyzed reactions . This allows for more predictable and higher-yielding sequential couplings, making 3,4-Dibromo-(trifluoroacetamido)benzene the reagent of choice for synthesizing complex, densely functionalized aromatic architectures where precise control over reaction outcomes is paramount .

Materials Science: Fluorinated Building Blocks with Enhanced Stability

The strongly electron-withdrawing trifluoroacetamido group deactivates the aromatic ring, conferring enhanced stability toward oxidative degradation . This property is particularly valuable in materials science applications where the final product must withstand harsh environmental conditions or processing steps . Compared to non-fluorinated analogs, 3,4-Dibromo-(trifluoroacetamido)benzene provides a more robust scaffold for constructing durable, high-performance materials such as specialized polymers or coatings .

Application
Selection Property
Validation Focus
Lead optimization in medicinal chemistry
Higher reported LogP for membrane permeability context
Partition coefficient and permeability assay evaluation
Purification and detection workflows
Higher molecular weight facilitating crystallization and MS detection
Crystallization yield and MS signal clarity assessment
Regioselective cross-coupling synthesis
3,4-dibromo substitution pattern without ortho-bromine
Steric and regiochemical outcome in Pd-catalyzed reactions
Fluorinated building block for durable materials
Strongly electron-withdrawing trifluoroacetamido group
Oxidative stability and degradation resistance evaluation
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